1,4-Bis(phenylsulfonyl)piperazine

Description

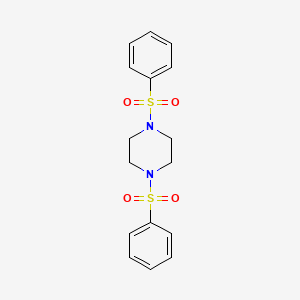

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(benzenesulfonyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c19-23(20,15-7-3-1-4-8-15)17-11-13-18(14-12-17)24(21,22)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQZKAOPUODWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280985 | |

| Record name | 1,4-bis(phenylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-99-9 | |

| Record name | NSC30402 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-bis(phenylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,4-Bis(phenylsulfonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(phenylsulfonyl)piperazine is a symmetrical molecule of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this and related compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of 1,4-Bis(phenylsulfonyl)piperazine, grounded in the principles of chemical structure and conformational dynamics. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the scientific reasoning behind the spectral features, empowering researchers to interpret and predict the NMR spectra of similar molecular scaffolds.

Molecular Structure and Predicted NMR Spectral Data

The symmetrical nature of 1,4-Bis(phenylsulfonyl)piperazine simplifies its NMR spectra, as chemically equivalent protons and carbons will have the same chemical shift. The core structure consists of a central piperazine ring symmetrically substituted at both nitrogen atoms with a phenylsulfonyl group.

Caption: Molecular structure of 1,4-Bis(phenylsulfonyl)piperazine.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show signals corresponding to the piperazine ring and the two phenylsulfonyl groups.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Piperazine (CH₂) | ~3.4 - 3.6 | Singlet (broad) | 8H | The protons on the piperazine ring are chemically equivalent due to symmetry. The signal may be broad at room temperature due to conformational exchange (chair-boat interconversion).[1][2] |

| Phenyl (ortho-H) | ~7.8 - 8.0 | Multiplet (d-like) | 4H | These protons are deshielded due to the strong electron-withdrawing effect of the adjacent sulfonyl group. |

| Phenyl (meta-H & para-H) | ~7.5 - 7.7 | Multiplet | 6H | The chemical shifts of these protons are in the typical aromatic region. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the symmetry of the molecule, showing a reduced number of signals.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Piperazine (CH₂) | ~45 - 50 | The electron-withdrawing sulfonyl groups shift these carbons downfield compared to unsubstituted piperazine.[1] |

| Phenyl (ipso-C) | ~135 - 138 | The carbon directly attached to the sulfonyl group. |

| Phenyl (ortho-C) | ~127 - 129 | |

| Phenyl (meta-C) | ~129 - 131 | |

| Phenyl (para-C) | ~133 - 135 |

In-Depth Spectral Interpretation and Rationale

The electron-withdrawing nature of the two phenylsulfonyl groups significantly influences the chemical shifts of the adjacent piperazine protons and carbons, causing them to be deshielded (shifted to a higher ppm value) compared to the parent piperazine molecule.

The piperazine ring exists in a dynamic equilibrium of chair conformations.[2] At room temperature, the rate of this interconversion can be on the NMR timescale, leading to broadened signals for the piperazine protons. Upon heating, the rate of exchange increases, and a sharper singlet may be observed. Conversely, at lower temperatures, the interconversion may be slowed sufficiently to observe distinct axial and equatorial proton signals.[2][3]

The signals for the phenyl groups will appear as complex multiplets due to spin-spin coupling between the aromatic protons. The ortho-protons are the most deshielded due to their proximity to the strongly anisotropic sulfonyl group.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 1,4-Bis(phenylsulfonyl)piperazine.

Sources

An In-depth Technical Guide to the Mechanism of Action of 1,4-Bis(phenylsulfonyl)piperazine and Its Derivatives in Biological Systems

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] When symmetrically substituted with two phenylsulfonyl groups at the 1 and 4 positions, it forms 1,4-Bis(phenylsulfonyl)piperazine, a molecule whose specific biological activities are not extensively detailed in publicly available literature. However, the broader class of phenylsulfonylpiperazine derivatives has emerged as a versatile platform for drug discovery, exhibiting a wide array of pharmacological effects including anticancer, antimalarial, and anti-inflammatory activities.[4][5][6] This technical guide provides a comprehensive analysis of the known and potential mechanisms of action for this class of compounds. We will delve into the molecular interactions and signaling pathways modulated by various derivatives, offer field-proven insights into experimental design for their study, and provide detailed protocols for researchers in drug development. The narrative will focus on the causal relationships behind experimental choices, ensuring a self-validating system of scientific inquiry.

Introduction: The Phenylsulfonylpiperazine Scaffold

The 1,4-Bis(phenylsulfonyl)piperazine core consists of a central six-membered piperazine ring, a heterocyclic amine, with phenylsulfonyl substituents attached to both nitrogen atoms. The piperazine ring itself is a common pharmacophore known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility.[1] The addition of the phenylsulfonyl groups introduces rigidity and specific steric and electronic properties that dictate the molecule's interaction with biological targets. These groups can act as hydrogen bond acceptors and engage in various non-covalent interactions, while the phenyl rings can be further substituted to fine-tune activity.[7]

While direct studies on the parent 1,4-Bis(phenylsulfonyl)piperazine are sparse, research on its derivatives has revealed a remarkable diversity of mechanisms, targeting distinct cellular pathways. This guide will synthesize these findings to build a comprehensive picture of the biological potential of this chemical class.

Established Mechanisms of Action in Phenylsulfonylpiperazine Derivatives

The biological activity of phenylsulfonylpiperazine derivatives is highly dependent on the nature of other chemical moieties attached to the core structure. Below, we explore the primary mechanisms of action that have been elucidated for different derivatives.

Antimalarial Activity: Inhibition of Erythrocyte Invasion

A significant breakthrough in antimalarial drug discovery was the identification of the phenylsulfonyl piperazine class as a specific inhibitor of erythrocyte invasion by Plasmodium falciparum merozoites.[4] This stage of the parasite's lifecycle is critical for its survival and proliferation within the human host.

Mechanism: The optimized compounds from this class have been shown to block erythrocyte invasion, a mechanism distinct from many existing antimalarials that target the parasite's internal metabolic processes.[4] While the precise molecular target of these compounds is still under investigation, their activity suggests an interaction with parasite or host cell surface proteins essential for the invasion process. The optimization of this class has shown that specific isomers, such as the alpha-carbonyl S-methyl isomer, are crucial for potent antimalarial activity.[4] These compounds were also found to be effective against multidrug-resistant strains of P. falciparum.[4]

Logical Pathway for Antimalarial Action

Caption: A piperazine derivative (G5) inhibits p53, downregulating target genes like MDM2 and p21.

Anti-inflammatory and Neuroprotective Effects

Derivatives of 1,4-bis(arylsulfonamido)naphthalene, which share a similar structural motif with 1,4-Bis(phenylsulfonyl)piperazine, have been developed as potent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). [8][9]The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response, and its activation can be a therapeutic strategy for diseases involving oxidative stress and inflammation, such as neurodegenerative disorders.

Mechanism: Under normal conditions, the transcription factor Nrf2 is kept at low levels by its negative regulator, Keap1, which targets it for degradation. These naphthalene-based inhibitors bind to Keap1, preventing its interaction with Nrf2. [8]This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE)-driven genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). [8]The upregulation of these protective genes helps to suppress neuroinflammation. [8]

Antimicrobial Activity

Various bis-piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. [1][10] Mechanism: Molecular docking studies suggest that these compounds may target essential bacterial enzymes. Two potential targets are DNA gyrase and glucosamine-6-phosphate (GlcN-6-P) synthase. [1]DNA gyrase is crucial for bacterial DNA replication, while GlcN-6-P synthase is involved in the biosynthesis of the bacterial cell wall. [1]By inhibiting these enzymes, the compounds can disrupt critical bacterial processes, leading to cell death.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of a novel 1,4-Bis(phenylsulfonyl)piperazine derivative, a systematic approach is required. The following protocols provide a framework for these studies.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of the compound on cell viability and establish a dose-response curve.

Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., MCF7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 1,4-Bis(phenylsulfonyl)piperazine derivative in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. [11]5. Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals. [11]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Cytotoxicity Assessment

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells [mdpi.com]

- 6. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(4-(Methylsulfonyl)benzyl)piperazine | 1082399-22-1 | Benchchem [benchchem.com]

- 8. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic and Pharmacodynamic Profiling of 1,4-Bis(phenylsulfonyl)piperazine Derivatives: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals

Structural Rationale and Physicochemical Landscape

The 1,4-bis(phenylsulfonyl)piperazine scaffold represents a highly versatile pharmacophore in modern drug discovery. Structurally, it consists of a rigid, nitrogen-containing piperazine heterocycle flanked by two electron-withdrawing phenylsulfonyl moieties. This specific architectural arrangement is not accidental; it is a deliberate pharmacokinetic (PK) optimization strategy.

The introduction of the bis-sulfonyl groups significantly reduces the basicity (pKa) of the piperazine nitrogens. Causally, this shielding prevents rapid first-pass N -oxidation by hepatic flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes, dramatically increasing the metabolic half-life of the derivatives. Furthermore, the lipophilicity (ClogP) can be finely tuned via substitutions on the phenyl rings, allowing the scaffold to be directed either toward peripheral targets (e.g., metabolic diseases) or central nervous system (CNS) targets requiring strict Blood-Brain Barrier (BBB) permeation.

Therapeutic Axes and Target Engagement

Recent literature highlights two primary therapeutic applications for this scaffold, driven entirely by how peripheral substitutions alter its pharmacokinetic distribution and target affinity.

Metabolic Disease: DPP-IV Inhibition

For the management of Type 2 Diabetes Mellitus, 1,4-bis(phenylsulfonyl)piperazine derivatives have been engineered to mimic the binding profile of established gliptins (e.g., sitagliptin). According to[1], these compounds act as competitive inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).

Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups (e.g., ortho- or para-chloro substitutions) on the phenyl rings enhances the dipole moment, strengthening hydrogen bonding with the S1 and S2 hydrophobic pockets of the DPP-IV active site (specifically residues R125, E205, and Y662). Conversely, electron-donating groups (e.g., methyl) weaken this interaction. By inhibiting DPP-IV, the degradation of incretins (GLP-1 and GIP) is halted, thereby stimulating insulin secretion.

Figure 1: Mechanism of action for DPP-IV inhibition by piperazine derivatives in glycemic control.

Neuropharmacology: AChE and BACE-1 Inhibition

When the core is modified into 3,6-diphenyl-1,4-bis(phenylsulfonyl)piperazine-2,5-dione derivatives, the increased lipophilicity and structural bulk shift the PK profile toward high BBB permeability. As demonstrated in advanced Alzheimer's disease models[2], these derivatives act as multi-target directed ligands. They bind to the peripheral anionic site (PAS) of Acetylcholinesterase (AChE) and inhibit β -secretase-1 (BACE-1), simultaneously restoring cholinergic function and preventing amyloid- β aggregation.

Figure 2: Pharmacokinetic evaluation workflow for CNS-targeted piperazine sulfonamide derivatives.

Quantitative Data Summary

The following table synthesizes the pharmacokinetic predictors and pharmacodynamic efficacy of key 1,4-bis(phenylsulfonyl)piperazine derivatives based on recent empirical data.

| Compound Series | Key Substitution | Primary Target | Efficacy / IC 50 | GI Absorption (Caco-2) | BBB Permeability |

| 1a | 2-Chloro (EWG) | DPP-IV | 22.6% inhibition at 100 µM | High | Low (Peripheral) |

| 1b | 3-Chloro (Meta) | DPP-IV | 15.4% inhibition at 100 µM | High | Low (Peripheral) |

| 1d | 2-Methyl (EDG) | DPP-IV | 11.2% inhibition at 100 µM | High | Low (Peripheral) |

| Dione-I | R = Benzyl | AChE / BACE-1 | IC 50 = 32.45 µM | High | High ( Pe > 4.0) |

| Dione-II | R = Phenyl | AChE / BACE-1 | IC 50 = 28.65 µM | High | High ( Pe > 4.0) |

Note: EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. Data aggregated from[Abu Khalaf et al., 2021] and [Reshetnikov et al., 2022].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step is grounded in chemical causality, ensuring that false positives/negatives are dynamically caught during the assay.

Protocol A: In Vitro DPP-IV Kinetic Fluorometric Screening

This protocol measures the continuous enzymatic cleavage of a specific substrate to evaluate the inhibitory potency of piperazine sulfonamides.

-

Reagent Preparation: Prepare the assay buffer using 50 mM Tris-HCl (pH 8.0).

-

Causality: DPP-IV relies on a catalytic serine residue (Ser630) that requires a slightly alkaline environment to maintain its deprotonated, nucleophilic state for substrate attack.

-

-

Inhibitor Pre-incubation: Dissolve the piperazine derivative in DMSO (final concentration <1% to prevent enzyme denaturation). Incubate 10 µL of the inhibitor with 40 µL of purified human DPP-IV enzyme for 15 minutes at 37°C.

-

Causality: Pre-incubation is critical to allow the rigid piperazine scaffold to achieve an induced-fit equilibrium within the S1/S2 pockets before the substrate introduces competitive pressure.

-

-

Substrate Addition: Add 50 µL of 1 mM H-Gly-Pro-AMC (7-amino-4-methylcoumarin).

-

Causality: DPP-IV specifically cleaves post-proline residues. The cleavage releases AMC, shifting the molecule from a quenched state to a highly fluorescent state, ensuring absolute target specificity.

-

-

Kinetic Measurement: Monitor fluorescence immediately at Ex/Em = 360/460 nm every minute for 30 minutes using a microplate reader.

-

Validation Checkpoint (Self-Validation): Well A1 must contain 100 nM Sitagliptin as a positive control. If the Sitagliptin well does not demonstrate >80% steady-state inhibition, the enzyme batch is deemed degraded, and the plate is automatically rejected.

Protocol B: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

This workflow determines the systemic clearance, volume of distribution, and half-life of the derivatives in murine models.

-

Dosing and Sampling: Administer the compound via oral gavage (10 mg/kg) formulated in 0.5% methylcellulose. Collect 50 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K 2 EDTA tubes.

-

Causality: K 2 EDTA is chosen over heparin because heparin introduces alkali metals that cause severe matrix ionization suppression during downstream mass spectrometry.

-

-

Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) containing 50 ng/mL of an isotopically labeled internal standard (IS) to the plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Causality: Ice-cold ACN instantly denatures plasma amidases and esterases, preventing the ex vivo degradation of the compound while simultaneously precipitating heavy proteins that would otherwise clog the LC column.

-

-

LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Causality: MRM filters both the parent precursor ion and a specific product fragment. This dual-filtration eliminates background noise from endogenous plasma lipids, ensuring high specificity.

-

-

Validation Checkpoint (Self-Validation): The peak area of the internal standard (IS) must remain within ±15% across all time-point samples. A deviation beyond this threshold indicates extraction failure or instrument drift, invalidating that specific sample run.

References

-

Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.[Link]

-

Tripathi, P. N., et al. (2019). Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. Bioorganic Chemistry, 85, 82-96.[Link]

-

Reshetnikov, D. V., et al. (2022). Novel multifunctional 3,6-Diphenyl-1,4-bis(phenylsulfonyl)piperazine-2,5-dione derivs. RSC Medicinal Chemistry, 13(12), 1644-1656.[Link]

Sources

Step-by-step synthesis protocol for 1,4-Bis(phenylsulfonyl)piperazine

An Application Note and Detailed Protocol for the Synthesis of 1,4-Bis(phenylsulfonyl)piperazine

Authored by: A Senior Application Scientist

Introduction: The Significance of the Phenylsulfonylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to drug candidates. When functionalized, the piperazine scaffold serves as a versatile building block for creating compounds with a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The synthesis of 1,4-Bis(phenylsulfonyl)piperazine represents a foundational procedure for creating a symmetrical disubstituted piperazine core. This compound itself, and its derivatives, are of significant interest to researchers in drug discovery and development.

This document provides a comprehensive, step-by-step protocol for the synthesis of 1,4-Bis(phenylsulfonyl)piperazine. It is designed for an audience of researchers and scientists, offering not just a procedural checklist, but also the underlying chemical principles and expert insights necessary for successful and reproducible execution.

Reaction Principle: Double N-Sulfonylation via Nucleophilic Substitution

The synthesis of 1,4-Bis(phenylsulfonyl)piperazine is achieved through a classic nucleophilic substitution reaction. Piperazine, with its two secondary amine nitrogens, acts as a potent nucleophile. It attacks the electrophilic sulfur atom of two equivalents of benzenesulfonyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.

Overall Reaction Scheme

Caption: Overall reaction for the synthesis of 1,4-Bis(phenylsulfonyl)piperazine.

Detailed Synthesis Protocol

This protocol is based on established methods for the N-sulfonylation

Application Notes & Protocols: 1,4-Bis(phenylsulfonyl)piperazine in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Rationale

The 1,4-bis(phenylsulfonyl)piperazine scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a central rigid piperazine ring flanked by two highly functionalizable phenylsulfonyl moieties, this core structure offers unique spatial geometry.

From a structural biology perspective, the sulfonamide groups act as potent hydrogen-bond acceptors, while the terminal phenyl rings provide critical hydrophobic interactions. This allows the scaffold to seamlessly occupy dual hydrophobic binding pockets in various enzymes, most notably the S1/S2 pockets of Dipeptidyl Peptidase-IV (DPP-IV) [1] and the peripheral/catalytic active sites of Cholinesterases (AChE/BChE) [2]. This application note details the synthesis of this core and provides validated protocols for its evaluation in two primary therapeutic areas: Type 2 Diabetes Mellitus and Alzheimer's Disease.

General Synthesis Workflow

The synthesis of symmetrical 1,4-bis(phenylsulfonyl)piperazine derivatives relies on the nucleophilic acyl substitution of sulfonyl chlorides by the secondary amines of the piperazine ring.

Workflow for the synthesis of 1,4-bis(phenylsulfonyl)piperazine derivatives.

Protocol 1: Synthesis of the Core Scaffold

Note: This protocol is self-validating; the appearance of a distinct organic layer during extraction confirms the successful consumption of the hydrophilic piperazine starting material.

-

Dissolution: Dissolve 10 mmol (0.861 g) of piperazine in 40 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Causality: CH₂Cl₂ is chosen as an aprotic solvent because it readily dissolves both the amine and the sulfonyl chloride without participating in competing nucleophilic reactions.

-

-

Temperature Control: Submerge the reaction flask in an ice bath (0–4 °C).

-

Causality: The sulfonylation of amines is highly exothermic. Controlling the temperature prevents the thermal degradation of the sulfonyl chloride and minimizes the formation of mono-substituted side products.

-

-

Addition: Add 20 mmol of the target substituted phenylsulfonyl chloride dropwise to the stirring solution.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 48 hours to ensure complete bis-substitution [1].

-

Quenching & Extraction: Extract the reaction mixture with an aqueous HCl solution adjusted to pH 3.

-

Causality: The acidic wash protonates any unreacted piperazine and basic byproducts, driving them into the aqueous phase, while the neutral bis-sulfonamide product remains in the organic CH₂Cl₂ layer.

-

-

Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo. Purify the residue via silica gel column chromatography (eluting with CH₂Cl₂) to yield the pure targeted compound.

Application Area I: Type 2 Diabetes (DPP-IV Inhibition)

Dipeptidyl peptidase-IV (DPP-IV) inhibitors control blood glucose levels by preventing the degradation of incretin hormones (GLP-1 and GIP), thereby promoting insulin secretion. The 1,4-bis(phenylsulfonyl)piperazine scaffold mimics the structural features of sitagliptin, utilizing its bulky phenyl rings to occupy the hydrophobic S1 and S2 pockets of the DPP-IV enzyme[1].

Mechanism of action for DPP-IV inhibition by piperazine sulfonamides.

Quantitative Data: Structure-Activity Relationship (SAR)

In vitro testing of various derivatives reveals that electron-withdrawing groups at the ortho or para positions significantly enhance DPP-IV inhibition compared to electron-donating groups or meta-substitutions[1].

| Compound | Substitution (R-group) | Electronic Nature | DPP-IV Inhibition (%) at 100 µM | SAR Conclusion |

| 1a | 2-Chloro | Electron-withdrawing | 22.6% | Ortho-halogenation is highly favored. |

| 1c | 4-Chloro | Electron-withdrawing | ~18.5% | Para-halogenation is tolerated. |

| 1d | 2-Methyl (Tosyl) | Electron-donating | < 15.0% | Steric bulk without electronegativity reduces binding. |

| 1b, 1e | 3-Chloro / 3-Methyl | Mixed | < 12.0% | Meta-substitution is strictly disfavored due to steric clash in S1 pocket. |

Protocol 2: In Vitro Fluorometric DPP-IV Inhibition Assay

-

Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0).

-

Causality: This pH mimics physiological conditions and maintains the optimal protonation state of the enzyme's catalytic triad (Ser631, Asp708, His740).

-

-

Reagent Mixing: In a 96-well black opaque plate, combine 10 µL of the test compound (dissolved in DMSO, final concentration 100 µM) with 40 µL of recombinant human DPP-IV enzyme solution.

-

Pre-incubation: Incubate the plate at 37 °C for 30 minutes.

-

Causality: Pre-incubation allows the establishment of binding equilibrium between the inhibitor and the enzyme's active site before the substrate introduces competitive kinetics.

-

-

Substrate Addition: Add 50 µL of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) to initiate the reaction.

-

Measurement: Measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 360 nm / Emission: 460 nm).

-

Causality: Active DPP-IV cleaves the substrate to release free AMC, which is highly fluorescent. Effective inhibitors will yield a quantifiable decrease in the rate of fluorescence generation.

-

Application Area II: Alzheimer's Disease (Multi-Target Directed Ligands)

Recent advancements in neuropharmacology have utilized the 1,4-bis(phenylsulfonyl)piperazine core—specifically its 2,5-dione derivatives—as multi-target directed ligands (MTDLs) for Alzheimer's Disease (AD) [2]. The bulky bis-phenylsulfonyl groups are perfectly sized to span the narrow gorge of Acetylcholinesterase (AChE), simultaneously interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). Blocking the PAS is critical, as it is known to accelerate amyloid-beta (Aβ) aggregation.

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)

-

Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

-

Causality: A pH of 8.0 is optimal for both the enzymatic activity of AChE/BChE and the subsequent nucleophilic reaction of the released thiocholine with the colorimetric reagent.

-

-

Enzyme & Inhibitor Incubation: Mix 50 µL of AChE or BChE solution with 50 µL of the test compound (various concentrations) in a 96-well clear plate. Incubate for 15 minutes at room temperature.

-

Colorimetric Reagent: Add 50 µL of 3 mM DTNB (Ellman's reagent).

-

Substrate Addition: Add 50 µL of 15 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

-

Detection: Read absorbance at 412 nm for 5 minutes.

-

Causality: The enzyme cleaves the thiocholine ester, releasing free thiocholine. The free thiol group reacts immediately with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing strongly at 412 nm. Reduced absorbance indicates successful enzyme inhibition.

-

References

-

Title: Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation Source: Acta Pharmaceutica, 71(4), 631-643 (2021). URL: [Link]

-

Title: Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches Source: MDPI / Molecules, 29(19), 4688 (2024). URL: [Link]

Application Notes on 1,4-Bis(phenylsulfonyl)piperazine: A Survey of its Chemical and Biological Landscape

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research has been conducted to delineate the catalytic applications of metal complexes featuring the 1,4-Bis(phenylsulfonyl)piperazine ligand. Following a comprehensive review of scientific literature, we conclude that there are no established or documented catalytic applications for metal complexes of 1,4-Bis(phenylsulfonyl)piperazine . The structural and electronic properties conferred by the two phenylsulfonyl substituents on the piperazine nitrogen atoms likely preclude its effective use as a ligand in transition metal catalysis. This document details the findings of our investigation and provides an overview of the contexts in which 1,4-Bis(phenylsulfonyl)piperazine and its derivatives are actively being researched, primarily in the field of medicinal chemistry.

Introduction: The Role of Piperazine Scaffolds in Catalysis and Medicinal Chemistry

The piperazine ring is a well-established "privileged scaffold" in both medicinal chemistry and catalysis.[1][2] Its unique six-membered heterocyclic structure with two nitrogen atoms at opposing positions allows for versatile coordination to metal centers, making many of its derivatives effective ligands in a variety of catalytic transformations.[1][3] These reactions include important carbon-carbon and carbon-nitrogen bond-forming reactions catalyzed by transition metals like palladium and copper.[4][5][6]

Simultaneously, the piperazine motif is a cornerstone in drug design, appearing in numerous approved therapeutic agents.[2] The ability to functionalize the nitrogen atoms of the piperazine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Investigation into the Catalytic Applications of 1,4-Bis(phenylsulfonyl)piperazine Metal Complexes

A systematic search of chemical databases and scientific literature was performed to identify instances where 1,4-Bis(phenylsulfonyl)piperazine is utilized as a ligand in metal-catalyzed reactions. The investigation included searches for pre-formed metal complexes of this ligand as well as in-situ systems where the ligand is added to a metal precursor.

The search, however, did not yield any reports of 1,4-Bis(phenylsulfonyl)piperazine acting as a supporting ligand for a catalytically active metal center. One notable finding from a University of Chicago document described a palladium-catalyzed reaction involving 1,4-bis(phenylsulfonyl)piperazine.[7] However, in this context, the molecule was a substrate or product of the reaction, not a component of the catalyst itself.

The absence of catalytic applications can be rationalized by considering the electronic and steric properties of the 1,4-Bis(phenylsulfonyl)piperazine structure. The strong electron-withdrawing nature of the two phenylsulfonyl groups significantly reduces the electron-donating ability of the piperazine nitrogen atoms. This diminished nucleophilicity would likely result in weak coordination to a metal center, a critical prerequisite for ligand-accelerated catalysis. Furthermore, the steric bulk of the two phenylsulfonyl moieties could create significant hindrance around the metal center, impeding substrate binding and the subsequent catalytic steps.

Current Research Landscape of 1,4-Bis(phenylsulfonyl)piperazine and its Derivatives

While not employed in catalysis, 1,4-Bis(phenylsulfonyl)piperazine and related structures are subjects of significant interest in medicinal chemistry. The primary area of investigation for these compounds is as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[8]

Application in Medicinal Chemistry: DPP-IV Inhibition

Several studies have reported the synthesis of a series of 1,4-bis(phenylsulfonyl)piperazine derivatives and their evaluation as DPP-IV inhibitors. These studies explore the structure-activity relationship (SAR) by modifying the phenylsulfonyl groups with various substituents to optimize inhibitory potency. For instance, it has been observed that the presence of electron-withdrawing groups, such as chlorine, on the phenyl rings can enhance the inhibitory activity against DPP-IV.[8]

The general synthetic approach to these compounds involves the reaction of piperazine with substituted phenylsulfonyl chlorides.

Synthesis of 1,4-Bis(phenylsulfonyl)piperazine

The synthesis of 1,4-Bis(phenylsulfonyl)piperazine is a straightforward procedure.

General Protocol for the Synthesis of 1,4-Bis(phenylsulfonyl)piperazine Derivatives

A general method for the synthesis of 1,4-bis(phenylsulfonyl)piperazine derivatives involves the reaction of piperazine with two equivalents of a substituted benzenesulfonyl chloride in the presence of a base.

dot

Caption: General reaction scheme for the synthesis of 1,4-bis(phenylsulfonyl)piperazine derivatives.

Conclusion and Future Outlook

The available scientific literature strongly indicates that 1,4-Bis(phenylsulfonyl)piperazine is not a viable ligand for transition metal catalysis, likely due to unfavorable electronic and steric properties. Researchers seeking to develop novel catalytic systems based on piperazine scaffolds are advised to explore derivatives with less sterically demanding and more electron-donating substituents.

Conversely, the 1,4-bis(phenylsulfonyl)piperazine scaffold remains a promising area of investigation within drug discovery, particularly for the development of DPP-IV inhibitors. Future research in this area will likely focus on the synthesis and biological evaluation of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF TRANSTION METAL COMPLEXES OF 1,4-BIS(1-NAPTHYLMETHYL)PIPERAZINE | Request PDF.

- Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry.

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).

- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic

- Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. MOST Wiedzy.

- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.

- Heterogeneous Applications of Iron Complexes with Nitrogen-Containing Ligands. MDPI.

- An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives | Request PDF.

- 2-(3,5-Difluorophenyl)piperazine | 910444-57-4 | Benchchem.

- Recent advances in synthesis of piperazine based ligands, metal complexes and their applications | Request PDF.

- Knowledge UChicago. The University of Chicago.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.

- Design, Synthesis, and Pharmacological Evaluation of N-Propargylated Diphenylpyrimidines as Multitarget Directed Ligands for the Treatment of Alzheimer's Disease.

- Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica.

- Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Rel

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. hrcak.srce.hr [hrcak.srce.hr]

Application Note: Scale-Up Manufacturing Process for 1,4-Bis(phenylsulfonyl)piperazine

Introduction and Therapeutic Context

The synthesis of symmetrical bis-sulfonamides is a critical operation in medicinal chemistry and active pharmaceutical ingredient (API) manufacturing. Specifically, 1,4-bis(phenylsulfonyl)piperazine and its fluorinated or methylated derivatives have emerged as highly valuable scaffolds in drug discovery, most notably demonstrating promising efficacy as Dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes mellitus[1].

Transitioning the synthesis of 1,4-bis(phenylsulfonyl)piperazine from a milligram-scale discovery laboratory to a multi-kilogram pilot plant presents unique chemical engineering challenges. The reaction involves the nucleophilic acyl substitution of piperazine with benzenesulfonyl chloride. While seemingly straightforward, the scale-up is complicated by the highly exothermic nature of sulfonylation, the hydrolytic instability of the electrophile, and the sudden crystallization of the product which can induce non-Newtonian fluid dynamics in the reactor. This application note details a robust, self-validating scale-up protocol designed to maximize yield while ensuring stringent quality control.

Process Chemistry and Mechanistic Causality

The core chemical transformation relies on the nucleophilic attack of the secondary amines of piperazine onto the electrophilic sulfur atom of benzenesulfonyl chloride[2].

Solvent Selection: Dichloromethane (DCM) is utilized as the primary reaction solvent. The causality behind this choice is twofold: it provides excellent initial solubility for both piperazine and benzenesulfonyl chloride, ensuring a homogeneous reaction environment during the critical first equivalent addition, and it acts as a moderate heat sink due to its low boiling point (39.6 °C)[3].

Base Selection: Triethylamine (TEA) is employed as an organic acid scavenger rather than aqueous sodium hydroxide (Schotten-Baumann conditions). TEA maintains a single-phase system during the reaction, which prevents the mass-transfer limitations inherent in biphasic systems and significantly reduces the competitive hydrolysis of benzenesulfonyl chloride[3].

Process workflow for scaled-up synthesis of 1,4-Bis(phenylsulfonyl)piperazine.

Scale-Up Strategy & Reaction Engineering

When moving from a 10-gram lab scale to a 1.0-kilogram pilot scale, the surface-area-to-volume ratio of the reactor decreases drastically, limiting heat dissipation. Furthermore, as the bis-sulfonylated product forms, it precipitates rapidly, creating a thick slurry.

Table 1: Process Parameters Comparison (Lab vs. Pilot Scale)

| Parameter | Lab Scale (10 g) | Pilot Scale (1.0 kg) | Causality / Engineering Rationale |

| Reactor Type | Round-bottom flask | Jacketed glass-lined reactor | Ensures efficient heat removal during the highly exothermic electrophile addition. |

| Agitation | Magnetic stir bar | Pitched-blade turbine (250 rpm) | Prevents localized concentration gradients and handles the high viscosity of the product slurry. |

| Addition Time | 15 minutes | 120 minutes | Controls ΔT to <5∘ C, preventing thermal runaway and sulfonyl chloride hydrolysis. |

| Solvent Volume | 100 mL (10 V) | 12 L (12 V) | Increased solvent volume accommodates the highly crystalline product, maintaining stirrability. |

| Purification | Column Chromatography | Anti-solvent Crystallization | Eliminates the need for unscalable silica gel chromatography; leverages product insolubility in ethanol. |

Detailed Experimental Protocol (1.0 kg Pilot Scale)

This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded directly into the workflow to ensure that proceeding to the next step is chemically justified by real-time data.

Phase 1: Reactor Preparation and Charging

-

Purge: Inert a 20 L jacketed glass-lined reactor with ultra-high purity Nitrogen for 15 minutes.

-

Charge: Add 1.00 kg (11.6 mol, 1.0 eq) of anhydrous piperazine and 10.0 L of dry DCM.

-

Base Addition: Add 2.93 kg (29.0 mol, 2.5 eq) of Triethylamine (TEA).

-

Cooling: Circulate chilled fluid through the reactor jacket to cool the internal mixture to 0–5 °C.

Phase 2: Electrophile Addition

-

Preparation: In a separate addition vessel, dissolve 4.30 kg (24.3 mol, 2.1 eq) of benzenesulfonyl chloride in 2.0 L of DCM[2].

-

Controlled Addition: Begin dropwise addition of the benzenesulfonyl chloride solution into the main reactor.

-

Thermal Control: Adjust the addition rate to maintain the internal reactor temperature strictly below 10 °C. (Causality: Exceeding this temperature accelerates the reaction between TEA and benzenesulfonyl chloride, generating dark-colored sulfene impurities).

Phase 3: Reaction Maturation & IPC Validation

-

Maturation: Once addition is complete, remove jacket cooling and allow the reactor to warm to ambient temperature (20–25 °C). Stir vigorously for 4 to 6 hours.

-

Self-Validation (IPC 1 - Reaction Completion): Withdraw a 1.0 mL aliquot, dilute with acetonitrile, and analyze via HPLC (UV 254 nm). The reaction is validated as complete when the mono-sulfonylated intermediate is <0.5% AUC. If >0.5% , continue stirring for 2 hours and re-test.

Phase 4: Work-up and Phase Separation

-

Quench: Charge 5.0 L of deionized water to the reactor and stir for 15 minutes to dissolve the precipitated TEA·HCl salts.

-

Acid Wash: Charge 3.0 L of 1M HCl (aq) and stir for 15 minutes. Allow phases to separate for 30 minutes.

-

Self-Validation (IPC 2 - Base Removal): Sample the upper aqueous layer and test the pH. A pH of 1–2 validates the complete extraction of TEA and unreacted piperazine. If pH >2 , perform an additional 1M HCl wash.

-

Phase Separation: Drain the lower organic phase (containing the product) into a clean vessel. Discard the aqueous phase.

Phase separation and purification logic for product isolation.

Phase 5: Crystallization and Isolation

-

Solvent Swap: Return the organic phase to the reactor. Begin vacuum distillation (400 mbar, jacket 45 °C) to remove DCM.

-

Anti-Solvent Addition: As the volume reduces by 70%, continuously charge 10.0 L of absolute ethanol. (Causality: 1,4-bis(phenylsulfonyl)piperazine has exceptionally low solubility in ethanol, driving high-yielding crystallization while leaving sulfonate impurities in solution).

-

Cooling: Cool the resulting white slurry to 0–5 °C and hold for 2 hours to maximize crystal growth.

-

Filtration: Discharge the slurry to a Nutsche filter. Wash the filter cake with 2.0 L of cold ethanol.

-

Drying: Transfer the wet cake to a vacuum oven. Dry at 50 °C under high vacuum (< 10 mbar) for 12 hours.

-

Self-Validation (IPC 3 - Drying): Measure Loss on Drying (LOD) using a halogen moisture analyzer. Drying is validated when LOD <0.5% .

Expected Yield: 3.85 kg (90-92% theoretical yield) of 1,4-bis(phenylsulfonyl)piperazine as a highly crystalline white powder.

Sources

Technical Support Center: Optimizing the Synthesis of 1,4-Bis(phenylsulfonyl)piperazine

Welcome to the technical support center for the synthesis of 1,4-bis(phenylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your reaction yields and obtain a high-purity product.

The synthesis of 1,4-bis(phenylsulfonyl)piperazine, a symmetrical sulfonamide, is a fundamental reaction in medicinal chemistry. The piperazine core is a common scaffold in many biologically active compounds.[1][2] This synthesis typically involves the reaction of piperazine with two equivalents of benzenesulfonyl chloride. While seemingly straightforward, several factors can influence the reaction's success and yield.

This guide will delve into the critical aspects of this synthesis, offering practical solutions to common challenges.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific problems you may encounter during the synthesis of 1,4-bis(phenylsulfonyl)piperazine in a question-and-answer format.

Q1: My yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a breakdown of potential issues and their solutions:

-

Sub-optimal Reaction Conditions: The reaction between piperazine and benzenesulfonyl chloride is a classic Schotten-Baumann reaction, which is sensitive to pH, temperature, and solvent.[3][4]

-

Base Selection: The choice of base is critical for scavenging the HCl generated during the reaction.[4] Insufficient or an inappropriate base can lead to the formation of piperazine hydrochloride salts, which are less nucleophilic and will slow down or halt the reaction.

-

Solution: Use at least two equivalents of a suitable base. Common choices include aqueous sodium hydroxide, sodium carbonate, or an organic base like triethylamine or pyridine.[4][5] For biphasic conditions (e.g., an organic solvent and aqueous base), vigorous stirring is essential to ensure proper mixing.

-

-

Temperature Control: While some reactions require heating, excessive temperatures can promote side reactions and decomposition.[4]

-

Solvent Choice: The solvent must be inert to the reactants and capable of dissolving the starting materials to some extent.

-

-

Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of water and base, forming benzenesulfonic acid.[5] This hydrolyzed by-product will not react with piperazine, thus reducing the yield.

-

Solution: Ensure your glassware is thoroughly dried and use anhydrous solvents if conducting the reaction under non-aqueous conditions.[5] When using aqueous base, add the benzenesulfonyl chloride slowly to the reaction mixture to minimize the time it is exposed to water before reacting with the more nucleophilic piperazine. Using a slight excess (e.g., 2.1-2.2 equivalents) of benzenesulfonyl chloride can also compensate for minor hydrolysis.[6]

-

-

Incomplete Reaction: The reaction may not have gone to completion.

-

Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting material (piperazine) is still present, consider extending the reaction time or gently heating the mixture.

-

Q2: I'm observing the formation of a significant amount of a mono-substituted side product, 1-(phenylsulfonyl)piperazine. How can I favor the formation of the di-substituted product?

A2: The formation of the mono-substituted product is a common issue and arises from incomplete reaction. To drive the reaction towards the desired 1,4-bis(phenylsulfonyl)piperazine, consider the following:

-

Stoichiometry of Reactants: Ensure you are using at least two equivalents of benzenesulfonyl chloride for every one equivalent of piperazine. A slight excess of the sulfonyl chloride can help push the reaction to completion.[6]

-

Reaction Time and Temperature: As mentioned previously, allowing the reaction to proceed for a sufficient amount of time is crucial. If the reaction stalls at room temperature, gentle heating (e.g., to 40-50 °C) can provide the necessary activation energy for the second sulfonylation step.

-

Order of Addition: Adding the benzenesulfonyl chloride slowly to the solution of piperazine and base can help maintain a higher concentration of piperazine relative to the electrophile initially, which can favor the initial reaction. However, ensuring a slight excess of the sulfonyl chloride is present by the end of the reaction is key to full conversion.

Q3: My final product is difficult to purify and appears to be contaminated with by-products. What are the likely impurities and what are the best purification strategies?

A3: Besides the mono-substituted product, other impurities can include unreacted starting materials and by-products from side reactions.

-

Common Impurities:

-

1-(Phenylsulfonyl)piperazine: The mono-substituted intermediate.

-

Benzenesulfonic acid: From the hydrolysis of benzenesulfonyl chloride.[5]

-

Unreacted Piperazine: If the reaction is incomplete.

-

Base-related salts: For example, triethylamine hydrochloride if triethylamine is used as the base.

-

-

Purification Strategies:

-

Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step.

-

Quench the reaction mixture with water.

-

If an organic solvent was used, separate the layers. If the reaction was done in a single phase, you may need to extract the product with a suitable organic solvent like ethyl acetate or DCM.[5]

-

Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining piperazine and organic base.

-

Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove benzenesulfonic acid.

-

Wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.[5]

-

-

Recrystallization: This is often the most effective method for purifying the solid 1,4-bis(phenylsulfonyl)piperazine.

-

Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common recrystallization solvents for sulfonamides include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.[4]

-

-

Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to separate the non-polar di-substituted product from the more polar mono-substituted product and other impurities.[6]

-

Frequently Asked Questions (FAQs)

Q: What is the general reaction mechanism for the synthesis of 1,4-Bis(phenylsulfonyl)piperazine?

A: The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of piperazine acts as a nucleophile and attacks the electrophilic sulfur atom of benzenesulfonyl chloride. A chloride ion is displaced, and in the presence of a base, the protonated nitrogen is deprotonated to regenerate the nucleophilic amine for the second substitution.

Caption: Reaction mechanism for the synthesis of 1,4-bis(phenylsulfonyl)piperazine.

Q: Can I use piperazine hexahydrate for this reaction?

A: Yes, piperazine hexahydrate can be used. However, it is important to account for the water content when calculating the molar equivalents of piperazine. Piperazine hexahydrate has a molecular weight of 194.23 g/mol , while anhydrous piperazine is 86.14 g/mol . Adjust your starting material weight accordingly. The presence of water may slightly increase the rate of benzenesulfonyl chloride hydrolysis, so a small excess of the sulfonyl chloride is recommended.

Q: Are there alternative methods to synthesize 1,4-Bis(phenylsulfonyl)piperazine?

A: While the reaction of piperazine with benzenesulfonyl chloride is the most common and direct method, other synthetic strategies exist for forming sulfonamides. However, for this specific symmetrical molecule, the described method is generally the most efficient. For more complex, unsymmetrical piperazine derivatives, multi-step syntheses involving protecting groups may be necessary.[7]

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl group (S=O) stretching frequencies.

Experimental Protocol: A Generalized Procedure

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

-

Piperazine (or piperazine hexahydrate)

-

Benzenesulfonyl chloride

-

Sodium carbonate (or other suitable base)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq.) and sodium carbonate (2.2 eq.) in a mixture of water and DCM (a 1:1 ratio is a good starting point).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride (2.1 eq.) dropwise to the stirred mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Troubleshooting 1,4-Bis(phenylsulfonyl)piperazine Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical behavior of 1,4-bis(phenylsulfonyl)piperazine. This highly crystalline bis-sulfonamide is a critical intermediate and scaffold in drug discovery, particularly in the development of Dipeptidyl peptidase-IV (DPP-IV) inhibitors[1]. However, its rigid symmetrical structure and strong intermolecular forces often lead to severe solubility bottlenecks during synthesis, characterization, and bioassay preparation.

This guide provides field-proven, mechanistically grounded solutions to overcome these challenges, ensuring your experiments remain robust and reproducible.

Troubleshooting FAQs

Q1: Why is 1,4-Bis(phenylsulfonyl)piperazine so difficult to dissolve in standard organic solvents? A1: The poor solubility is thermodynamically driven by an exceptionally high crystal lattice energy. The molecule features a rigid piperazine core in a chair conformation, flanked by two bulky phenylsulfonyl groups. The sulfonyl ( -SO2- ) moieties act as strong hydrogen-bond acceptors and generate intense dipole-dipole interactions, while the terminal phenyl rings engage in extensive π−π stacking[2]. Consequently, the enthalpy of dissolution ( ΔHdiss ) is highly endothermic in non-polar or weakly polar solvents like hexane or cold ethanol. To achieve dissolution, you must use solvents with high dielectric constants and strong dipole moments capable of disrupting this lattice.

Q2: What are the optimal solvents for synthesizing this compound without premature precipitation? A2: For the nucleophilic substitution reaction between piperazine and phenylsulfonyl chloride, dichloromethane (DCM) is the industry standard[1]. While the final bis-sulfonamide has limited solubility in cold DCM, the reaction is typically run at room temperature with an organic base like triethylamine (TEA)[1]. TEA serves a dual purpose: it neutralizes the HCl byproduct and helps maintain the solubility of the intermediates by preventing the protonation of the piperazine nitrogens. If precipitation occurs mid-reaction, adding a small volume of N,N-Dimethylformamide (DMF) will rapidly clear the solution.

Q3: My compound crashes out in CDCl3 during NMR preparation. What is the alternative? A3: While mono-sulfonyl piperazines often dissolve in Chloroform-d ( CDCl3 ), bis-substituted derivatives frequently precipitate due to their higher symmetry and lattice energy. The optimal solvent for NMR characterization is Dimethyl sulfoxide-d6 (DMSO- d6 )[3]. The S=O bond in DMSO acts as a powerful hydrogen bond acceptor, and its strong dipole ( μ=3.96 D) effectively solvates the electron-deficient regions of the piperazine ring, disrupting the solid-state interactions[2].

Q4: How do I prevent the compound from forming "brick dust" precipitates during in vitro biological assays? A4: When transitioning from an organic stock to an aqueous assay buffer (e.g., for DPP-IV inhibition screening), the compound experiences a sudden drop in solvent dielectric capacity, leading to rapid nucleation[1]. To prevent this, you must manage the solvent transition kinetically. Prepare a highly concentrated stock in 100% molecular biology-grade DMSO, perform all serial dilutions in DMSO, and only introduce the compound to the aqueous buffer at the final step under vigorous mixing.

Quantitative Solubility Profile

To facilitate easy comparison and solvent selection, the following table summarizes the quantitative and qualitative solubility profile of 1,4-bis(phenylsulfonyl)piperazine across various solvent classes.

| Solvent | Dielectric Constant ( ε ) | Solubilizing Capacity | Recommended Application |

| Water | 80.1 | Insoluble (< 0.1 mg/mL) | N/A (Requires DMSO co-solvent for assays) |

| Hexane | 1.9 | Insoluble | Trituration / Washing out non-polar impurities |

| Ethanol | 24.5 | Sparingly Soluble | Hot recrystallization |

| Dichloromethane (DCM) | 9.1 | Moderately Soluble | Chemical Synthesis / Aqueous Extraction[1] |

| N,N-Dimethylformamide (DMF) | 36.7 | Soluble | High-temperature synthesis / Coupling reactions |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble (> 50 mg/mL) | In vitro bioassay stocks / NMR Characterization[3] |

Experimental Protocols

Protocol 1: Preparation of Aqueous Bioassay Solutions (Self-Validating System)

Causality: Direct addition of dry powder to an aqueous buffer forces the compound to hydrate, exposing its hydrophobic phenyl rings to water, which thermodynamically drives immediate aggregation. By using a DMSO intermediate, the compound is pre-solvated, allowing it to remain in a metastable colloidal state long enough for the assay to complete.

Step-by-Step Methodology:

-

Stock Preparation: Weigh the required mass of 1,4-bis(phenylsulfonyl)piperazine and dissolve it in 100% molecular biology-grade DMSO to create a 50 mM master stock. Vortex for 60 seconds.

-

Serial Dilution: Perform all intermediate serial dilutions (e.g., 10 mM, 1 mM) in 100% DMSO. Do not use aqueous buffers for intermediate dilutions.

-

Buffer Integration: Pipette the assay buffer (e.g., Tris-HCl or PBS) into the reaction well first. While vigorously mixing the buffer, rapidly inject the DMSO stock. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation[1].

-

Self-Validation Step: To ensure the compound has not crashed out as invisible micro-precipitates (which cause false negatives via light scattering), measure the optical density (OD) of the final buffer solution at 600 nm.

-

Validation Criteria: An OD600>0.05 compared to a blank indicates colloidal aggregation. If this occurs, the system invalidates the current concentration, dictating that you must lower the final compound concentration or adjust the surfactant (e.g., Tween-20) levels in your buffer.

-

Protocol 2: NMR Sample Preparation for Highly Crystalline Bis-Sulfonamides

Causality: The high lattice energy of the bis-sulfonamide resists dissolution at room temperature. Heat provides the kinetic energy required to break the π−π stacking, while sonication provides cavitation forces to mechanically break down microcrystals, increasing the surface area for DMSO- d6 solvation.

Step-by-Step Methodology:

-

Initial Mixing: Add 5–10 mg of the compound to an NMR tube. Add 0.6 mL of DMSO- d6 [3].

-

Thermal Disruption: Cap the tube and place it in a water bath set to 50 °C for 5 minutes.

-

Cavitation: Transfer the tube to an ultrasonic bath and sonicate for 5 minutes.

-

Self-Validation Step: Visually inspect the NMR tube against a strong light source.

-

Validation Criteria: If any particulate matter remains, the magnetic field shimming process will fail, resulting in broadened, unreadable peaks. If particles are visible, the protocol dictates you must filter the solution through a 0.2 μ m PTFE syringe filter directly into a new, clean NMR tube to validate sample homogeneity before acquiring the spectrum.

-

Solvent Selection Workflow

Workflow for overcoming 1,4-bis(phenylsulfonyl)piperazine solubility issues across applications.

References

-

Abu Khalaf, R., et al. "Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation." Acta Pharmaceutica, 2021. 1

-

Perlovich, G. L., et al. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Chemical & Engineering Data, 2014. 2

-

Shrivastava, S. K., et al. "Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease." ACS Chemical Neuroscience, 2019. 3

Sources

Advanced Mass Spectrometry Fragmentation Profiling: A Comparative Guide to 1,4-Bis(phenylsulfonyl)piperazine and Analogs

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing structurally similar drug candidates during pharmacokinetic profiling and metabolite identification. 1,4-Bis(phenylsulfonyl)piperazine and its derivatives have emerged as highly valuable scaffolds in medicinal chemistry, particularly in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes management[1] and multi-target directed ligands for Alzheimer's disease[2].

To accurately quantify these compounds and identify their in vivo metabolites, researchers must deeply understand their gas-phase dissociation chemistry. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 1,4-bis(phenylsulfonyl)piperazine against two key alternatives: the mono-substituted 1-(phenylsulfonyl)piperazine and the para-methylated 1,4-ditosylpiperazine .

Mechanistic Principles of Sulfonamide Fragmentation

In positive-ion ESI-MS/MS, protonation of piperazine sulfonamides preferentially occurs on the piperazine nitrogen atoms, driven by their significantly higher gas-phase basicity compared to the sulfonyl oxygens. Upon Collision-Induced Dissociation (CID), the protonated precursor ions [M+H]+ undergo two highly diagnostic fragmentation pathways:

-

S-N Bond Heterolysis: The sulfonamide S-N bond is the weakest link in the molecule. CID readily cleaves this bond, generating either a sulfonyl cation ( [ArSO2]+ ) or a protonated amine fragment, depending on the relative proton affinities of the leaving groups[3].

-

SO2 Extrusion Rearrangement: A unique and defining characteristic of aromatic sulfonamides is the neutral loss of sulfur dioxide (64 Da). This is not a simple cleavage but a complex intramolecular rearrangement where the amine nitrogen attacks the ipso-carbon of the aromatic ring, extruding SO2 to form a highly stable protonated secondary or tertiary amine[4]. Because this rearrangement requires a higher activation energy than simple bond cleavage, it serves as a self-validating marker for the arylsulfonyl moiety.

Comparative Fragmentation Profiling

To build robust Selected Reaction Monitoring (SRM) methods, we must compare the exact masses and dominant product ions of our target compound against its structural analogs. The data below synthesizes the expected CID behavior based on the established fragmentation rules for piperazine analogues[5] and arylsulfonamides[4].

Quantitative Data Summary

| Compound | Precursor Ion [M+H]+ (m/z) | S-N Cleavage: Sulfonyl Cation (m/z) | S-N Cleavage: Amine Fragment (m/z) | SO2 Extrusion Rearrangement (m/z) | Optimal CID Energy (eV) |

| 1,4-Bis(phenylsulfonyl)piperazine | 367.08 | 141.00 | 227.09 | 303.12 | 25 - 35 |

| 1-(Phenylsulfonyl)piperazine | 227.09 | 141.00 | 85.08 | 163.12 | 15 - 25 |

| 1,4-Ditosylpiperazine | 395.11 | 155.02 | 241.10 | 331.15 | 25 - 35 |

Causality in the Data: Notice that 1,4-bis(phenylsulfonyl)piperazine requires higher collision energies (25-35 eV) to achieve optimal fragmentation compared to its mono-substituted counterpart. The presence of two strongly electron-withdrawing phenylsulfonyl groups delocalizes the charge, stabilizing the precursor ion and necessitating higher kinetic energy to drive the SO2 extrusion[4].

Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every parameter choice is grounded in the physicochemical properties of the bis-sulfonyl scaffold.

Step 1: Sample Preparation & Internal Standardization

-

Action: Spike plasma/tissue homogenate samples with a stable isotopically labeled internal standard (e.g., 1,4-Bis(phenylsulfonyl)piperazine- d8 ). Extract using liquid-liquid extraction (LLE) with ethyl acetate.

-

Causality: The bis-sulfonyl structure is highly lipophilic. LLE provides superior recovery and cleaner extracts compared to protein precipitation, minimizing matrix effects that could suppress the ESI signal. The d8 -isotope validates extraction efficiency.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL onto a superficially porous C18 column (2.1 x 50 mm, 2.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

-

Causality: Formic acid acts as a proton donor, ensuring complete ionization of the piperazine ring in the liquid phase. Superficially porous particles reduce the diffusion path length, minimizing band broadening and ensuring sharp peaks for accurate integration.

Step 3: ESI Source Optimization

-

Action: Set the capillary voltage to +3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

-

Causality: 350°C is critical; the high molecular weight and hydrophobicity of 1,4-bis(phenylsulfonyl)piperazine require aggressive thermal energy to ensure complete droplet evaporation and efficient gas-phase ion release without inducing premature in-source fragmentation.

Step 4: MS/MS Acquisition (Product Ion Scan)

-

Action: Isolate m/z 367.08 in Q1. Apply a collision energy ramp from 15 eV to 40 eV using Argon as the collision gas.

-

Causality: Ramping the collision energy validates the fragmentation mechanism. At 15 eV, you will observe the initial S-N cleavage (m/z 227.09). As the energy approaches 35 eV, the spectrum will be dominated by the SO2 extrusion product (m/z 303.12), confirming the presence of the intact arylsulfonamide architecture.

Visualizations

LC-MS/MS Analytical Workflow

LC-ESI-MS/MS workflow for sulfonamide characterization.

Fragmentation Pathway Logic

CID fragmentation pathway of 1,4-Bis(phenylsulfonyl)piperazine.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. 3

-

Sun, X., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry. 4

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 5

-

Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica. 1

-

Design, Synthesis, and Pharmacological Evaluation of N-Propargylated Diphenylpyrimidines as Multitarget Directed Ligands for the Treatment of Alzheimer's Disease. (2022). ACS Publications.2

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

Spectroscopic validation of 1,4-Bis(phenylsulfonyl)piperazine purity and integrity

The spectroscopic validation of 1,4-Bis(phenylsulfonyl)piperazine is a critical analytical checkpoint in medicinal chemistry. As a privileged scaffold, this bis-sulfonylated compound is frequently utilized in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes management and theranostic fluorescent probes for Alzheimer's disease .